叠氮离子

描述

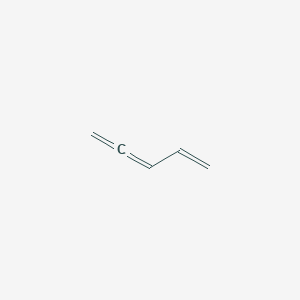

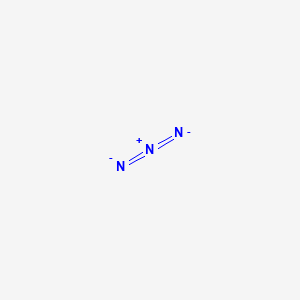

Azide ion, also known as N3-, is a highly reactive and versatile chemical compound that has been widely used in scientific research. It is a negatively charged ion composed of three nitrogen atoms, and it is often used as a reagent in organic synthesis, biochemistry, and materials science.

科学研究应用

Azide in Protein Sample Analysis

叠氮化钠在蛋白质样本中被用作抗真菌剂。由于其毒性,监测蛋白质中的叠氮化物水平至关重要。离子交换色谱定量蛋白质样本中的叠氮化物,涉及聚合物固定相和硼酸钠作为弱阴离子交换流动相。该方法提供了对各种蛋白质类型中叠氮化物的准确检测和定量(Annable & Sly, 1991)。

Azide in Studying Rotational Dynamics

作为振动探针的叠氮化物离子被用于研究溶液中离子-离子和离子-偶极相互作用。在二甲基亚砜(DMSO)中与阳离子形成离子对时,叠氮化物的光谱特征有助于研究叠氮化物离子对的振动和取向弛豫动力学。这为了解极性溶剂中小离子物种的旋转动力学提供了见解(Son, Kwon, Kim, & Park, 2013)。

Azide in Magnetic Studies

叠氮化物配体,特别是在铜(II)叠氮酸盐配合物中,对分子磁性起着重要作用。它作为桥联配体和顺磁金属离子的磁耦合器。对铜(II)叠氮酸盐配合物的研究侧重于它们的结构和磁性质,为未来分子磁性的发展奠定了基础(Adhikary & Koner, 2010)。

Bioorthogonal Reactions with Azides

叠氮化物作为生物正交化学报告物,能够标记生物分子以在各种生物学背景下进行检测。它们用于斯陶丁格反应、Cu(I)催化的叠氮化物-炔烃环加成或应变促进的环加成。每种化学方法都有其特定的应用和效率,对于在复杂的裂解产物和活细胞表面标记生物分子具有重要意义(Agard, Baskin, Prescher, Lo, & Bertozzi, 2006)。

Azide as a Quencher in Photobiology

在光生物学中,叠氮离子被认为是单线态分子氧的强物理猝灭剂,通常用于证明氧参与氧化过程。它在各种溶剂混合物中具有特定的猝灭速率常数,为理解猝灭机制提供了宝贵的参考数据(Li, Cline, Koker, Carmichael, Chignell, & Bilski, 2001)。

Azide in Electrochemistry

叠氮离子在碳电极上发生电氧化,形成氮气,主要发生在中性pH环境中。这种特性在研究重点放在叠氮离子的电化学行为及其在中性电解质中的应用(Dalmia, Wasmus, Savinell, & Liu, 1996)。

Azide in Ionic Conduction Research

碱金属叠氮化物,如叠氮化钠,被研究其在高压下的离子传输行为。这些研究为了解高能量密度材料中离子传导机制提供了见解,包括对离子迁移通道和屏障能量的贡献(Wang, Ma, Sang, Wang, Liu, Hu, Wang, Zhang, Fan, Han, & Gao, 2018)。

Autonomous Azide Ion Biosensing

使用工程合成启动子系统在大肠杆菌中自主检测叠氮离子。这种生物传感机制在糖工程中具有应用,并利用叠氮糖促进突变碳水化合酶的体内活性筛选(Bandi, Skalenko, Agrawal, Sivaneri, Thiry, & Chundawat, 2021)。

属性

CAS 编号 |

14343-69-2 |

|---|---|

产品名称 |

Azide ion |

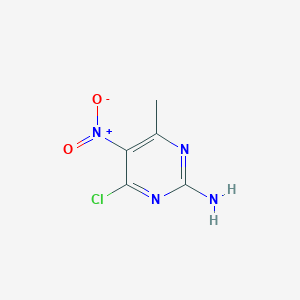

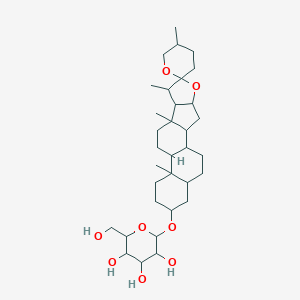

分子式 |

N3- |

分子量 |

42.021 g/mol |

IUPAC 名称 |

azide |

InChI |

InChI=1S/N3/c1-3-2/q-1 |

InChI 键 |

IVRMZWNICZWHMI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-] |

规范 SMILES |

[N-]=[N+]=[N-] |

其他 CAS 编号 |

14343-69-2 |

同义词 |

Azide |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)